Plinabulin-d1 chemical structure and properties
Plinabulin-d1 chemical structure and properties
An In-depth Technical Guide to Plinabulin-d1: Chemical Structure, Properties, and Mechanism of Action
Introduction
Plinabulin is a novel, first-in-class small molecule under investigation for its multifaceted anti-cancer properties.[1] As a selective immunomodulating microtubule-binding agent (SIMBA), it not only exhibits direct cytotoxic effects on tumor cells but also engages the immune system to fight cancer.[1][2] Plinabulin is a synthetic analog of the natural product Phenylahistin, which was isolated from a marine fungus.[3][4] Its mechanism of action is distinct from other tubulin-targeting agents like taxanes and vinca alkaloids.[5] This guide focuses on Plinabulin-d1, a deuterated variant of Plinabulin. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to improve pharmacokinetic profiles, such as increasing metabolic stability and half-life.[6] This document provides a technical overview of the chemical structure, properties, and complex mechanism of action of Plinabulin, with a specific focus on its deuterated analog.
Chemical Structure and Properties
Plinabulin is a diketopiperazine derivative.[7] The structure of its deuterated analog, specifically the compound referred to as MBRI-001, involves the substitution of a hydrogen atom with deuterium.[8] This substitution is intended to enhance the molecule's pharmacokinetic properties.[9]
The chemical structures of Plinabulin and a known Plinabulin-d1 analog are presented below.
Image of Plinabulin Structure: (A visual representation of the chemical structure of Plinabulin would be placed here in a formal whitepaper.)
Image of Plinabulin-d1 (MBRI-001) Structure: (A visual representation of the chemical structure of Plinabulin-d1, highlighting the deuterium atom, would be placed here.)
Quantitative physicochemical and pharmacokinetic data for Plinabulin and its deuterated analog are summarized in the following tables.
Table 1: Physicochemical Properties
| Property | Plinabulin | Plinabulin-d1 (MBRI-001) | Data Source(s) |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₂ | C₁₉H₁₉D₁N₄O₂ | [7] |
| Molecular Weight | 336.39 g/mol | ~337.40 g/mol | [10] |
| IUPAC Name | (3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione | (Calculated based on deuteration) | [7] |
| CAS Number | 714272-27-2 | Not available | [7] |
| Synonyms | NPI-2358 | MBRI-001 | [7][8] |
| Solubility | DMSO: 67 mg/mL (199.17 mM) | Not specifically reported, expected to be similar to Plinabulin |[11] |
Table 2: In Vitro Biological Activity
| Parameter | Value | Cell Line(s) | Data Source(s) |
|---|---|---|---|
| IC₅₀ (Growth Inhibition) | 9.8 - 18 nM | HT-29, and other tumor cells | [11][12] |
| IC₅₀ (MM cells) | 8 - 10 nM | MM.1S, MM.1R, RPMI-8226 | [11] |
| Tubulin Binding Site | Binds at or near the colchicine site on β-tubulin | N/A |[1][3] |
Mechanism of Action
Plinabulin's mechanism of action is multifaceted, involving direct anti-tumor effects through microtubule destabilization and indirect effects via immune system activation and vascular disruption.[2]
-
Microtubule Destabilization and Cell Cycle Arrest : Plinabulin binds to β-tubulin at a unique site near the colchicine-binding domain.[1][5] This interaction disrupts microtubule dynamics, leading to the depolymerization of the microtubule network.[3][13] The disruption of the mitotic spindle assembly causes rapidly dividing tumor cells to arrest in the M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[2][7]
-
Immune System Activation : A key differentiator for Plinabulin is its immunomodulatory role.[5] Upon binding to tubulin, Plinabulin induces the release and activation of Guanine Nucleotide Exchange Factor H1 (GEF-H1).[1][5] GEF-H1 is a protein that, once activated, initiates a signaling cascade that leads to the maturation of dendritic cells.[5] Mature dendritic cells are potent antigen-presenting cells that subsequently prime and activate tumor antigen-specific T-cells, leading to a targeted, adaptive immune response against the cancer.[5]
-
JNK Pathway Activation : Plinabulin has been shown to trigger the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[3][10] Activation of the JNK pathway is a primary event that contributes significantly to the induction of apoptosis in cancer cells.[3][14]
-
Vascular Disruption : Plinabulin also functions as a vascular disrupting agent (VDA).[7][12] It targets the tubulin cytoskeleton of proliferating vascular endothelial cells within the tumor microenvironment.[3][7] This leads to increased permeability and disruption of the tumor's blood supply, effectively starving the tumor of oxygen and nutrients.[2][10]
The interconnected signaling pathways initiated by Plinabulin are illustrated in the diagram below.
Caption: Signaling pathways activated by Plinabulin.
Experimental Protocols
The evaluation of Plinabulin and its derivatives involves a range of in vitro and in vivo assays. Below are generalized methodologies for key experiments cited in the literature.
Protocol 1: Cell Viability / Cytotoxicity Assay (MTT/ATP-based)
This protocol is used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
1. Materials:
- Cancer cell lines (e.g., HT-29, NCI-H460, MM.1S).[12][15]
- 96-well microplates.
- Complete cell culture medium.
- Plinabulin or Plinabulin-d1 stock solution (in DMSO).
- MTT reagent or ATP-based luminescence reagent (e.g., CellTiter-Glo®).
- Solubilization buffer (for MTT).
- Microplate reader (spectrophotometer or luminometer).
2. Methodology:
- Cell Seeding: Harvest and count cells. Seed approximately 1,000-5,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.
- Compound Treatment: Prepare serial dilutions of Plinabulin-d1 in serum-free medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.2% DMSO) wells.[16]
- Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[3][16]
- Viability Assessment (MTT Method):
- Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- Add solubilization buffer to dissolve the crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm).
- Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
The workflow for this common assay is depicted below.
Caption: A typical experimental workflow for an in vitro cytotoxicity assay.
Protocol 2: Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of microtubules from tubulin monomers in vitro.
1. Materials:
- Purified tubulin (>99% pure).
- General tubulin buffer (e.g., PIPES buffer) with GTP and glutamate.
- Plinabulin-d1 and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).
- Temperature-controlled spectrophotometer with a 340 nm filter.
- 96-well UV-transparent plates.
2. Methodology:
- Preparation: Prepare solutions of tubulin in ice-cold buffer. Prepare dilutions of Plinabulin-d1 and control compounds.
- Reaction Initiation: Add the tubulin solution to the wells of a pre-chilled 96-well plate containing the test compounds.
- Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
- Data Analysis: Plot absorbance versus time. Compare the polymerization curves of compound-treated samples to the vehicle control. Inhibitors of polymerization, like Plinabulin, will show a reduced rate and extent of absorbance increase.[13]
Conclusion
Plinabulin-d1 represents a promising therapeutic agent that leverages the established anti-cancer mechanisms of Plinabulin with the potential for an improved pharmacokinetic profile through deuteration. Its unique, multi-pronged approach—combining direct cytotoxicity, vascular disruption, and robust immune activation—positions it as a significant candidate for further development in oncology. The detailed understanding of its chemical properties and complex biological activities is crucial for designing effective clinical trials and realizing its full therapeutic potential in treating non-small cell lung cancer, chemotherapy-induced neutropenia, and other malignancies.[1][15]
References
- 1. onclive.com [onclive.com]
- 2. What is Plinabulin used for? [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Plinabulin by BeyondSpring for Non-Small Cell Lung Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 6. Synthesis of deuterium-enriched and fluorine-substituted plinabulin derivatives and evaluation of their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plinabulin | C19H20N4O2 | CID 9949641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aminer.org [aminer.org]
- 10. Plinabulin - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Plinabulin ameliorates neutropenia induced by multiple chemotherapies through a mechanism distinct from G-CSF therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
